molecular formula C18H23Cl2N3O2 B183482 beta-Tethymustine CAS No. 198416-57-8

beta-Tethymustine

Cat. No.: B183482
CAS No.: 198416-57-8
M. Wt: 384.3 g/mol
InChI Key: MHDZBEQXOYCBJS-UHFFFAOYSA-N
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Description

Beta-Tethymustine is a novel alkylating agent with demonstrated anticancer activity in preclinical studies. Evaluated in murine tumor models, it exhibits potent tumor growth inhibition by inducing apoptosis, particularly through the extrinsic pathway . Its mechanism involves DNA cross-linking, a hallmark of nitrogen mustard derivatives, but structural modifications may enhance its stability and specificity compared to traditional chemotherapeutics. The compound was first characterized by Ghosh et al. (1997), who reported significant efficacy in suppressing tumor progression without immediate systemic toxicity at therapeutic doses .

Properties

CAS No.

198416-57-8

Molecular Formula

C18H23Cl2N3O2

Molecular Weight

384.3 g/mol

IUPAC Name

3'-[2-[bis(2-chloroethyl)amino]ethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C18H23Cl2N3O2/c19-7-9-22(10-8-20)11-12-23-16(24)18(21-17(23)25)6-5-14-3-1-2-4-15(14)13-18/h1-4H,5-13H2,(H,21,25)

InChI Key

MHDZBEQXOYCBJS-UHFFFAOYSA-N

SMILES

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCN(CCCl)CCCl

Synonyms

1-(2-(bis(2-chloroethyl)amino)ethyl)spiro(imidazolidine-4,2(1H)3',4'-dihydronaphthalene)-2,5-dione
beta-tethymustine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Beta-Tethymustine belongs to the nitrogen mustard family, sharing core features with Bendamustine, Chlorambucil, and Cyclophosphamide. Below is a comparative analysis based on available evidence:

Table 1: Key Comparisons Between this compound and Similar Compounds
Compound Core Structure Mechanism of Action Efficacy (Murine Models) Toxicity (LD₅₀) Key References
This compound Nitrogen mustard derivative (alkylating chloroethylamine group) Induces extrinsic apoptosis via caspase-8 activation; DNA cross-linking 70% tumor inhibition (Ehrlich carcinoma) 150 mg/kg (single dose) Ghosh et al. (1997)
Bendamustine Benzimidazole core with bis-chloroethyl group Alkylating agent; disrupts DNA repair and mitotic checkpoints 65% tumor inhibition (lymphoma models) 120 mg/kg Certified reference (PHR2944)
Chlorambucil Aromatic nitrogen mustard Alkylation of DNA bases, causing strand breaks 50–60% inhibition (leukemia models) 35 mg/kg N/A (standard data)
Cyclophosphamide Oxazaphosphorine prodrug Metabolized to phosphoramide mustard; cross-links DNA 60–70% inhibition (solid tumors) 300 mg/kg N/A (standard data)

Mechanistic Differences

  • This compound : Unlike classical mustards, it selectively activates the extrinsic apoptosis pathway (caspase-8), as observed in Daudi cell lines . This contrasts with Bendamustine, which primarily induces intrinsic apoptosis via mitochondrial cytochrome c release .
  • Bendamustine-Related Compound A: A secondary standard (4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride) shares structural motifs with Bendamustine but lacks the bis-chloroethyl group critical for alkylation, rendering it inactive therapeutically .

Efficacy and Toxicity Profiles

  • Comparatively, Bendamustine shows similar efficacy (65%) but higher hematological toxicity in clinical settings.
  • Cyclophosphamide : While effective, its prodrug nature requires metabolic activation, leading to variable efficacy and bladder toxicity (hemorrhagic cystitis), a drawback absent in this compound .

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